![molecular formula C9H10FNO2 B1627858 (3-Fluoro-benzylamino)-acetic acid CAS No. 923183-17-9](/img/structure/B1627858.png)
(3-Fluoro-benzylamino)-acetic acid
Overview
Description
3-Fluoro-benzylamino-acetic acid is a chemical compound with the molecular formula C9H8FNO3 . It is a derivative of benzoic acid, which is an organic compound with the formula C7H5FO2 . The benzoic acid derivative is the meta form of fluorobenzoic acid, and its conjugate base is 3-fluorobenzoate .
Synthesis Analysis
The synthesis of 3-Fluoro-benzylamino-acetic acid and similar compounds often involves catalytic reduction . The Suzuki–Miyaura coupling reaction, which involves the use of a variety of boron reagents, is a commonly used method in the synthesis of such compounds . This reaction is known for its mild and functional group tolerant reaction conditions, making it a popular choice for the synthesis of complex organic compounds .Molecular Structure Analysis
The molecular structure of 3-Fluoro-benzylamino-acetic acid is based on the indole nucleus, which is a common structure in many bioactive compounds . The indole nucleus is a heterocyclic compound that consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis
The chemical reactions involving 3-Fluoro-benzylamino-acetic acid are likely to be similar to those of other indole derivatives. For instance, indole derivatives are known to undergo fluorescence reactions and can be involved in quantitative chemical analysis through titration methods . They can also participate in Suzuki–Miyaura coupling reactions .Safety and Hazards
The safety data sheet for a similar compound, 4-Fluorobenzyl chloride, indicates that it is a combustible liquid and causes severe skin burns and eye damage . Another similar compound, 3-Fluorobenzoic acid, is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
The future directions in the study and application of 3-Fluoro-benzylamino-acetic acid and similar compounds could involve further exploration of their biological potential and the development of new synthetic methods . There is also interest in the development of new therapeutic possibilities using indole derivatives .
properties
IUPAC Name |
2-[(3-fluorophenyl)methylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-8-3-1-2-7(4-8)5-11-6-9(12)13/h1-4,11H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGJHZLHWJYEAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585525 | |
Record name | N-[(3-Fluorophenyl)methyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-benzylamino)-acetic acid | |
CAS RN |
923183-17-9 | |
Record name | N-[(3-Fluorophenyl)methyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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